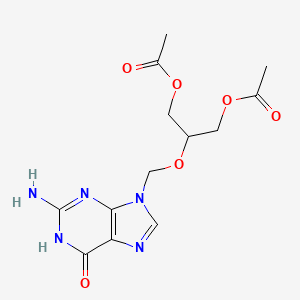

2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate

Description

2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate is a synthetic compound that serves as an intermediate in the production of antiviral drugs, particularly ganciclovir. Ganciclovir is known for its efficacy against viruses of the herpes family, including cytomegalovirus (CMV). The compound’s structure includes a guanine base linked to a 1,3-diacetoxy-2-propoxymethyl group, which enhances its antiviral properties.

Properties

Molecular Formula |

C13H17N5O6 |

|---|---|

Molecular Weight |

339.30 g/mol |

IUPAC Name |

[3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] acetate |

InChI |

InChI=1S/C13H17N5O6/c1-7(19)22-3-9(4-23-8(2)20)24-6-18-5-15-10-11(18)16-13(14)17-12(10)21/h5,9H,3-4,6H2,1-2H3,(H3,14,16,17,21) |

InChI Key |

NSZKHEYZLNPIEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC(COC(=O)C)OCN1C=NC2=C1N=C(NC2=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate typically involves the alkylation of guanine derivatives. One common method includes the direct alkylation of appropriately substituted 2-aminopurines, such as guanine derivatives. This process often results in a mixture of N-9 and N-7 alkylated isomers .

Industrial Production Methods

Industrial production methods focus on optimizing the yield and purity of the desired N-9 alkylated isomer. This is achieved through the use of specific solvents and reaction conditions that favor the formation of the N-9 isomer over the N-7 isomer. For example, the addition of acetic acid to the alkylation mixture can help control the reaction and improve the selectivity for the N-9 isomer .

Chemical Reactions Analysis

Types of Reactions

2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to remove the acetoxy groups, yielding 9-(1,3-dihydroxy-2-propoxymethyl)guanine.

Oxidation and Reduction: These reactions are less common but can be used to modify the compound’s structure for specific applications.

Common Reagents and Conditions

Hydrolysis: Typically performed using acidic or basic conditions to cleave the acetoxy groups.

Oxidation and Reduction: Specific reagents and conditions depend on the desired modifications but may include common oxidizing or reducing agents.

Major Products

The primary product of hydrolysis is 9-(1,3-dihydroxy-2-propoxymethyl)guanine, which is a key intermediate in the synthesis of ganciclovir .

Scientific Research Applications

2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of antiviral compounds.

Biology: Studied for its effects on viral DNA synthesis and its potential as an antiviral agent.

Medicine: Integral in the production of ganciclovir, which is used to treat CMV infections in immunocompromised patients.

Industry: Employed in the large-scale production of antiviral drugs

Mechanism of Action

The compound exerts its effects primarily through its conversion to ganciclovir. Ganciclovir inhibits viral DNA synthesis by incorporating into the viral DNA and causing chain termination. This inhibition is facilitated by the phosphorylation of ganciclovir to its triphosphate form, which competes with deoxyguanosine triphosphate for incorporation into viral DNA .

Comparison with Similar Compounds

Similar Compounds

Acyclovir: Another antiviral compound used to treat herpes simplex virus infections.

Valacyclovir: A prodrug of acyclovir with improved bioavailability.

Famciclovir: A prodrug of penciclovir, used to treat herpes zoster and herpes simplex virus infections.

Uniqueness

2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate is unique due to its specific structure, which allows for the efficient synthesis of ganciclovir. Its acetoxy groups enhance its solubility and reactivity, making it a valuable intermediate in antiviral drug production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.